Tosyl-D-proline

説明

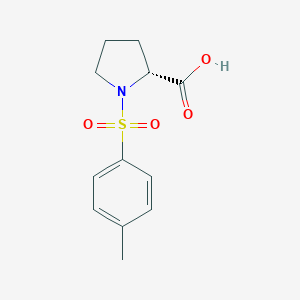

Tosyl-D-proline (C₁₂H₁₅NO₄S) is a chiral amino acid derivative where a p-toluenesulfonyl (tosyl) group is attached to the nitrogen atom of D-proline. This modification enhances its utility in organic synthesis and structural biology. The tosyl group acts as a protective moiety for the amine, facilitating selective reactions at the carboxylic acid or pyrrolidine ring . Notably, this compound exhibits unique binding properties in protein-ligand interactions. X-ray crystallographic studies reveal its ability to tether to cysteine residues in proteins, inducing conformational shifts (e.g., ~0.7 Å movement in thymidylate synthase) to accommodate binding pocket constraints .

特性

IUPAC Name |

(2R)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-9-4-6-10(7-5-9)18(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPHGPCHVUSFFA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332192 | |

| Record name | TOSYL-D-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110771-95-4 | |

| Record name | TOSYL-D-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

合成経路と反応条件: トシル-D-プロリンの合成は、通常、D-プロリンとp-トルエンスルホニルクロリドを、トリエチルアミンなどの塩基の存在下で反応させることから始まります。反応は、室温でジクロロメタンなどの有機溶媒中で行われます。 生成物は、その後、再結晶またはクロマトグラフィーによって精製される 。

工業的生産方法: トシル-D-プロリンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、より高い収率と純度を得るために最適化されています。 自動反応器や連続フローシステムの使用により、生産プロセスの効率が向上する可能性がある 。

3. 化学反応解析

反応の種類: トシル-D-プロリンは、以下のものを含むさまざまな化学反応を起こします。

酸化: トシル-D-プロリンは、過マンガン酸カリウム (KMnO₄) や四酸化オスミウム (OsO₄) などの試薬を使用して酸化できます。

還元: 還元反応は、ニッケル (Ni) またはロジウム (Rh) 触媒の存在下で水素ガス (H₂) を使用して行うことができます。

置換: トシル-D-プロリンは、水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの試薬で求核置換反応を起こすことができます.

一般的な試薬と条件:

酸化: KMnO₄, OsO₄

還元: H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はスルホン酸を生成する可能性があり、一方、還元はアミンを生成する可能性がある 。

4. 科学研究における用途

トシル-D-プロリンは、以下のものを含む科学研究において幅広い用途があります。

化学: 不斉合成におけるキラル補助剤として、およびアミンに対する保護基として使用されます。

生物学: 酵素阻害剤やタンパク質間相互作用の研究で使用されます。

医学: 特に酵素阻害剤の設計における医薬品開発における可能性のある用途について研究されています。

化学反応の分析

Types of Reactions: Tosyl-D-Proline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.

Common Reagents and Conditions:

Oxidation: KMnO₄, OsO₄

Reduction: H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄

Substitution: Various nucleophiles like RLi, RMgX, RCuLi

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

科学的研究の応用

Chemical Properties and Structure

Tosyl-D-proline is characterized by the presence of a tosyl group attached to the nitrogen of the proline structure. Its molecular formula is with a molecular weight of 269.32 g/mol. The compound is notable for its chiral properties, making it valuable in asymmetric synthesis.

Asymmetric Synthesis

This compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This application is crucial in the pharmaceutical industry for drug development, where chirality can significantly affect a drug's efficacy and safety profile .

Peptide Synthesis

The compound is utilized in peptide synthesis to create specific sequences that can lead to novel therapeutic agents. Its ability to stabilize certain configurations during the synthesis process enhances the yield and purity of peptide products .

Biocatalysis

In biocatalysis, this compound acts as a catalyst, improving reaction rates and selectivity. This role is essential in green chemistry applications, where environmentally friendly processes are prioritized .

Drug Development

This compound's unique properties allow for modifications of drug candidates, enhancing their efficacy while reducing side effects. It has been investigated for its potential as an inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis, which could lead to applications in cancer therapy .

Research in Neuroscience

Recent studies have explored the effects of this compound on neurological pathways, providing insights into potential treatments for neurological disorders .

Case Study 1: Synthesis of Proline-Derived Vicinal Amino Alcohols

A study demonstrated the highly diastereoselective Grignard addition to N-tosyl-l-prolinal, yielding proline-derived vicinal amino alcohols with high selectivity. The methodology was similarly applicable using N-tosyl-D-prolinal, showcasing its versatility in synthesizing medicinally important compounds .

Case Study 2: Inhibition of Thymidylate Synthase

Research indicated that this compound acts as a competitive inhibitor of thymidylate synthase with an inhibition constant around 1.1 ± 0.25 mM. This property suggests its potential use in developing antitumor agents by disrupting DNA synthesis in rapidly dividing cancer cells .

作用機序

トシル-D-プロリンの作用機序は、酵素などの特定の分子標的との相互作用を伴います。例えば、それは、DNA合成に関与する酵素であるチミジル酸シンターゼの活性を、その活性部位に結合することによって阻害することができます。 この相互作用は、酵素の機能を阻害し、潜在的な治療効果をもたらす 。

類似の化合物:

N,N-二置換p-トルエンスルホンアミド: これらの化合物は、トシル-D-プロリンとスルホンアミド部分を共有しますが、置換基が異なります。

プロリン誘導体: N-トシル-L-プロリンやN-トシル-D-プロリニル-アミノ-エタンチオールなどの化合物は、構造は類似していますが、官能基が異なります

独自性: トシル-D-プロリンは、その特定の立体化学 (D-配置) と、明確な化学的特性と反応性を付与するトシル基の存在により、ユニークです。 これは、不斉合成やキラル補助剤として特に有用です 。

類似化合物との比較

Key Compounds:

Tosyl-L-proline : The L-enantiomer of Tosyl-D-proline. While structurally similar, its stereochemistry may alter substrate specificity in enzymatic reactions or pharmacokinetics .

1-Formyl-D-proline : Features a formyl group instead of tosyl. The smaller formyl moiety reduces steric hindrance, increasing solubility in polar solvents but offering less stability under acidic conditions .

(S)-3-Hydroxy-D-proline: Contains a hydroxyl group on the pyrrolidine ring, enabling hydrogen bonding.

1-D-Alanyl-L-proline : A dipeptide with an alanyl group. Its peptide bond makes it susceptible to hydrolysis by proteases, limiting its utility as a protective group .

Table 1: Comparative Analysis of this compound and Analogues

生物活性

Tosyl-D-proline (also known as N-tosyl-D-proline) is a proline derivative that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tosyl group attached to the nitrogen of the proline amino acid. This modification enhances its solubility and reactivity, making it a valuable compound in various biochemical applications.

Research indicates that this compound acts as a competitive inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The inhibition constant () for this compound has been determined to be approximately 1.1 ± 0.25 mM, indicating its moderate inhibitory effect on TS activity . The binding affinity is influenced by the presence of reducing agents, which can enhance the selection of this compound in enzymatic assays.

Biological Activity and Therapeutic Applications

- Antitumor Activity : Due to its role as an inhibitor of TS, this compound has potential applications in cancer therapy. TS is often overexpressed in tumor cells, and its inhibition can lead to reduced DNA synthesis and proliferation of cancer cells.

- Antiviral Properties : Preliminary studies suggest that compounds similar to this compound may exhibit antiviral activity by interfering with viral replication mechanisms.

- Neuroprotective Effects : Some derivatives of proline have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or antioxidant activity.

Table 1: Summary of Biological Activities of this compound Derivatives

Experimental Approaches

The biological activity of this compound has been evaluated using various experimental techniques:

- Enzymatic Assays : Used to determine the inhibition constants and mechanism of action.

- Cell Proliferation Assays : To assess antitumor effects in vitro.

- Molecular Docking Studies : To predict binding interactions with target enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。